molecular formula C11H7Cl2NO B8383412 2-(2,5-Dichlorobenzoyl)pyrrole

2-(2,5-Dichlorobenzoyl)pyrrole

Cat. No. B8383412
M. Wt: 240.08 g/mol
InChI Key: IDZBWUVPACABIZ-UHFFFAOYSA-N
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Patent
US08273499B2

Procedure details

200 mL of dichloromethane was poured into a 1 L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and nitrogen inlet tube, cooled to 0° C. using a salt-ice bath, and then 80.4 g (0.6 mol) of aluminum chloride and 40.3 g (0.6 mol) of pyrrole were added. Next, 104.7 g (0.50 mol) of 2,5-dichlorobenzoyl chloride dissolved in 100 mL of dichloromethane was slowly added dropwise using a dropping funnel. After completing the addition, the reactant was stirred for 3 hours while maintained at 5° C. to 10° C. using the salt-ice bath. After confirming the disappearance of raw materials by way of thin-layer chromatography, the reaction liquid was gradually added to 1 L of 2 N HCl, and excessive aluminum chloride was dissolved and removed. The organic layer was washed using 5% sodium bicarbonate water, water, and a sodium chloride solution, and the organic layer was dried using magnesium sulfate, and then the solvent was removed by an evaporator. The approximate yield amount was 120 g. The crude product was recrystallized from hexane/ethyl acetate to obtain the intended product in an amount of 95 g and at a yield of 79% as a milky white solid.
Quantity
80.4 g
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step One
Quantity
104.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[NH:5]1[CH:9]=[CH:8][CH:7]=[CH:6]1.[Cl:10][C:11]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:12]=1[C:13](Cl)=[O:14].Cl>ClCCl>[Cl:10][C:11]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:12]=1[C:13]([C:6]1[NH:5][CH:9]=[CH:8][CH:7]=1)=[O:14] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
80.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40.3 g
Type
reactant
Smiles
N1C=CC=C1
Step Two
Name
Quantity
104.7 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reactant was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
ADDITION
Type
ADDITION
Details
was slowly added dropwise
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintained at 5° C. to 10° C.
CUSTOM
Type
CUSTOM
Details
the reaction liquid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
removed
WASH
Type
WASH
Details
The organic layer was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sodium chloride solution, and the organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed by an evaporator
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from hexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
to obtain the intended product in an amount of 95 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C(=O)C=2NC=CC2)C=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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